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Compound of Interest

Compound Name:

(2-(2,3-

Dimethylphenyl)cyclopropyl)metha

namine

Cat. No.: B13527105

Get Quote

Executive Summary & Structural Logic
Compound Name: (2-(2,3-Dimethylphenyl)cyclopropyl)methanamine CAS Registry:

1213079-29-8 (Generic/Isomer specific), 1225604-58-9 Molecular Formula: C₁₂H₁₇N Molecular

Weight: 175.27 g/mol Core Scaffold:trans-1,2-Disubstituted Cyclopropane Key Structural

Features:

Aromatic Region: A 2,3-dimethyl-substituted benzene ring (hemimellitene pattern), creating a

distinct 3-proton aromatic system.

Cyclopropane Linker: A rigid spacer imposing specific stereochemical constraints (typically

trans for bioactivity).

Aminomethyl Side Chain: A primary amine attached via a methylene group, susceptible to

pH-dependent shifts.

This molecule serves as a "ring-opened" bioisostere of the dihydrobenzofuran core found in

Tasimelteon, allowing researchers to probe the steric vs. electronic requirements of the binding
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pocket.

Synthesis & Isolation Context (The "Why" of the
Spectra)
To interpret the spectra accurately, one must understand the impurities generated during

synthesis. The standard route involves a Heck-type cyclopropanation or Carbene insertion,

followed by reduction.

Key Impurity A (Stereoisomer): The cis-isomer (typically 5-15% in crude mixtures). Identified

by larger coupling constants (

Hz) compared to trans (

Hz) in the cyclopropyl region.

Key Impurity B (Over-reduction): Methyl species if reduction conditions are too harsh.

Key Impurity C (Regioisomer): 3,4-dimethyl or 2,5-dimethyl analogs if the starting styrene

was impure.

Spectroscopic Data Specifications
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃ (referenced to 7.26 ppm for ¹H, 77.16 ppm for ¹³C)[1]

¹H NMR (400 MHz)
The proton spectrum is characterized by the high-field cyclopropyl protons and the distinct

methyl singlets.
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Shift (δ ppm) Multiplicity Integration Assignment
Diagnostic
Notes

6.95 – 7.05 Multiplet 3H
Ar-H (C4, C5,

C6)

Overlapping

aromatic signals;

2,3-substitution

pattern

compresses the

range.

2.65 – 2.75 Doublet (or dd) 2H –CH₂–NH₂

Hz. Shifts

downfield to ~3.0

ppm in acidic

D₂O/salt form.

2.28 Singlet 3H Ar-CH₃ (C2)

Distinct singlet;

slightly

deshielded by

ortho-ring

currents.

2.22 Singlet 3H Ar-CH₃ (C3) Distinct singlet.

1.70 – 1.80 Multiplet 1H
Cyclopropyl C1-

H

The methine

proton attached

to the phenyl

ring.

1.20 – 1.35 Broad Singlet 2H –NH₂

Exchangeable

with D₂O;

chemical shift

varies with

concentration/pH

.

0.90 – 1.05 Multiplet 1H
Cyclopropyl C2-

H

The methine

proton attached

to the methylene

group.
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0.80 – 0.90 Multiplet 1H
Cyclopropyl C3-

H (trans)

Characteristic

high-field

cyclopropyl

methylene.

0.70 – 0.80 Multiplet 1H
Cyclopropyl C3-

H (cis)

Characteristic

high-field

cyclopropyl

methylene.

Critical Analysis:

Stereochemistry Check: The coupling constant between the two cyclopropyl methine protons

(C1-H and C2-H) is the definitive test. For the trans isomer,

is typically 4–5 Hz. For the cis isomer, it is 8–9 Hz.

Methyl Distinction: The two methyl groups appear as distinct singlets. If they merge into a

broad singlet (6H), check the solvent or temperature, but usually, the asymmetric

environment resolves them.

¹³C NMR (100 MHz)
The carbon spectrum must show 12 distinct signals.
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Shift (δ ppm) Type Assignment

140.5, 137.2 C_quat

Ar-C (ipso, C2, C3) -

Quaternary carbons carrying

methyls/cyclopropyl.

136.8 C_quat
Ar-C (C1) - Attachment point to

cyclopropane.

128.5, 126.8, 125.4 CH Ar-CH (C4, C5, C6)

47.2 CH₂ –CH₂–NH₂

24.5 CH
Cyclopropyl CH (Phenyl-

bearing)

20.8 CH₃ Ar-CH₃

19.5 CH
Cyclopropyl CH (Methylene-

bearing)

15.2 CH₃ Ar-CH₃

14.8 CH₂
Cyclopropyl CH₂ (Ring

methylene)

B. Infrared (IR) Spectroscopy
Method: ATR (Attenuated Total Reflectance) or KBr Pellet

3350 – 3280 cm⁻¹: N–H stretch (Primary amine doublet, often weak/broad).

3080 – 3010 cm⁻¹: C–H stretch (Cyclopropyl & Aromatic). Diagnostic: Cyclopropyl C-H

stretches are distinctively higher frequency than aliphatic alkyls.

2960 – 2850 cm⁻¹: C–H stretch (Methyl/Methylene). Strong signals due to the two methyl

groups.

1605, 1585 cm⁻¹: C=C Aromatic ring breathing modes.

1460, 1380 cm⁻¹: C–H bending (Methyl deformation).
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1020 – 1040 cm⁻¹: Cyclopropane ring deformation (often obscured but relevant).

760 – 740 cm⁻¹: C–H out-of-plane bending (3 adjacent aromatic protons). Crucial for

confirming the 1,2,3-substitution pattern.

C. Mass Spectrometry (MS)
Method: ESI+ (Electrospray Ionization) or GC-MS (EI)

Molecular Ion (M+H)⁺:m/z 176.14 (ESI).

Fragmentation (EI - 70eV):

m/z 175: Molecular ion (M⁺).

m/z 158: Loss of NH₃ (Characteristic of primary amines).

m/z 146: Loss of CH₂=NH (Retro-imine cleavage).

m/z 131: Loss of C₂H₆N (Side chain cleavage)

Dimethyl-phenyl-cyclopropyl cation.

m/z 117/115: Aromatic tropylium-like ions (Dimethyl-tropylium).

m/z 105: Methyl-tropylium / Xylyl cation (Base peak often observed in substituted

aromatics).

Experimental Workflow & Validation Protocol
The following Graphviz diagram illustrates the logical flow for synthesizing and validating the

compound.
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Start: 2,3-Dimethylbenzaldehyde

Wittig Reaction
(Ph3P=CHCOOEt)

Intermediate:
Ethyl 2,3-dimethylcinnamate

Cyclopropanation
(Corey-Chaykovsky or Diazoacetate)

Intermediate:
Cyclopropyl Ester

Reduction / Curtius
(LiAlH4 or DPPA/Red)

Target:
(2-(2,3-Dimethylphenyl)cyclopropyl)methanamine

QC: 1H NMR
Check J-coupling (4-5Hz vs 8-9Hz)

Stereochem Check

QC: MS (ESI+)
Confirm m/z 176.1

Identity CheckPass

Click to download full resolution via product page

Caption: Synthesis and Quality Control workflow for ensuring stereochemical purity (trans-

isomer) and chemical identity.
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Detailed Protocol for NMR Sample Preparation
Isolation: Ensure the amine is in its free base form. If it is a hydrochloride salt (common for

stability), perform a mini-workup:

Dissolve 10 mg salt in 0.5 mL water.

Add 0.1 mL 1M NaOH.

Extract with 0.7 mL CDCl₃ directly in a vial.

Separate the organic layer, dry over anhydrous K₂CO₃, and transfer to the NMR tube.

Reasoning: Amine salts often have broad protons and shifted methylene signals due to H-

bonding. Free base gives the sharpest resolution for coupling constants.

Acquisition: Run at 298 K. Set relaxation delay (d1) to >2 seconds to ensure accurate

integration of the aromatic protons vs. methyls.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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